2-Hydroxydesipramine

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Accumulation

Do not substitute desipramine for its active metabolite. 2-OH-DMI AUC reaches 51–94% of parent drug, with CYP2D6 polymorphisms causing >2-fold ratio variations, making separate quantification non-negotiable for accurate TDM, PBPK models, and ANDA validations. Procure 5–100 mg certified reference standard for calibration curves (1–100 μg/L linear range, CV 3.4–3.8%), in vitro CYP2D6 phenotyping, and QC. Deuterated (d6) internal standards are available for LC-MS/MS.

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
CAS No. 1977-15-7
Cat. No. B023142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxydesipramine
CAS1977-15-7
Synonyms2-hydroxy-desipramine
2-hydroxydesipramine
2-hydroxydesipramine fumarate
2-hydroxydesipramine monofumarate
2-hydroxydesipramine monohydrochloride
2-hydroxydesmethylimipramine
2-OH-DMI
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O
InChIInChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3
InChIKeyNVJBOLMRGMDGLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxydesipramine (CAS 1977-15-7) for Pharmacokinetic Research & Analytical Reference Standards


2-Hydroxydesipramine (2-OH-DMI, CAS 1977-15-7) is a pharmacologically active hydroxylated metabolite of the tricyclic antidepressant desipramine, classified chemically as a dibenzazepine derivative with the molecular formula C18H22N2O and molecular weight 282.38 g/mol [1]. The compound is formed primarily via CYP2D6-mediated aromatic ring hydroxylation of desipramine and exhibits norepinephrine and serotonin reuptake inhibition activity that contributes to the overall therapeutic and adverse effect profile of desipramine therapy [2]. As a reference standard, 2-hydroxydesipramine is essential for therapeutic drug monitoring, pharmacokinetic studies, pharmacogenetic investigations, and analytical method development in both clinical and research laboratory settings [3]. The compound is available as the free base (CAS 1977-15-7) as well as salt forms including the monohydrochloride and monofumarate [4].

Why Desipramine Alone Cannot Substitute for 2-Hydroxydesipramine Reference Standards


Substituting desipramine or structurally related tricyclic antidepressants for 2-hydroxydesipramine in analytical or research applications is scientifically unsound because the metabolite exhibits fundamentally distinct pharmacodynamic and pharmacokinetic properties that directly affect assay accuracy, clinical interpretation, and experimental outcomes. 2-Hydroxydesipramine accumulates to substantial plasma concentrations (51–94% of parent drug AUC) following desipramine administration and independently contributes to both therapeutic antidepressant response and electrocardiographic conduction effects [1][2]. Critically, CYP2D6 genetic polymorphism produces marked interindividual variability in desipramine/2-OH-DMI ratios, ranging from approximately 2.0 in extensive metabolizers to 4.4 in poor metabolizers, meaning that 2-OH-DMI concentrations cannot be reliably inferred from parent drug measurements alone [3]. Furthermore, at the cellular level, 2-hydroxydesipramine and desipramine exhibit differential pharmacological activities; for instance, 20 μM 2-OH-DMI fails to inhibit depolarization-induced calcium uptake in hippocampal synaptosomes whereas desipramine produces significant inhibition at the same concentration, demonstrating that the two compounds cannot be assumed to act interchangeably in mechanistic studies [4]. For therapeutic drug monitoring, analytical method validation, or pharmacogenetic research, a certified 2-hydroxydesipramine reference standard is therefore a non-negotiable requirement.

Quantitative Differentiation of 2-Hydroxydesipramine: Evidence-Based Selection Criteria


Substantial Systemic Accumulation After Multiple Dosing of Desipramine

2-Hydroxydesipramine reaches plasma concentrations that are a substantial fraction of those of its parent compound desipramine, making its measurement essential for accurate pharmacokinetic assessment and therapeutic drug monitoring. The area under the concentration-time curve (AUC) of 2-OH-DMI was 51% to 94% of that for desipramine following a single 50 mg oral dose in healthy volunteers [1]. In depressed patients receiving steady-state imipramine therapy, the mean serum concentration ratio of 2-OH-DMI to desipramine was 0.50 [2]. This high metabolite-to-parent ratio indicates that 2-OH-DMI will accumulate with multiple dosing and contributes meaningfully to the total pharmacological exposure [1].

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Accumulation

Independent Contribution to Antidepressant Response with Distinct Concentration-Response Relationship

2-Hydroxydesipramine plasma levels independently predict antidepressant response with a concentration-response relationship that differs qualitatively from that of desipramine. In 36 outpatients with primary major depressive disorder receiving desipramine therapy (mean daily dose 168.1 mg), mean steady-state plasma levels were 59.8 ng/mL for 2-OH-DMI and 142.9 ng/mL for desipramine [1]. Receiver operating characteristic analysis revealed a curvilinear relationship between 2-OH-DMI plasma levels and therapeutic response: patients with 2-OH-DMI levels ≥58 and <92 ng/mL had significantly greater likelihood of responding than those with lower or higher levels (p = 0.005, Fisher's exact test) [1]. In contrast, the desipramine-response relationship was linear, with response more likely at levels ≥64 ng/mL (p = 0.032) [1].

Antidepressant Efficacy Plasma Level Monitoring Clinical Psychopharmacology

Independent Predictor of Electrocardiographic Conduction Effects

2-Hydroxydesipramine plasma levels independently predict prolongation of intracardiac conduction intervals, distinct from and additive to the effects of desipramine. In 34 depressed younger adults (ages 20–51) receiving desipramine therapy (mean daily dose 169.1 mg) for 5 weeks, mean steady-state plasma levels were 56.5 ng/mL for 2-OH-DMI and 140.2 ng/mL for desipramine [1]. Changes in PR interval were significantly positively correlated with log 2-OH-DMI and log desipramine individually. Stepwise multiple regression analyses demonstrated that each of the three plasma level variables (log desipramine, log 2-OH-DMI, and log sum) showed a significant ability to improve R² over baseline PR interval alone [1]. Both compounds independently predicted PR interval prolongation, with the authors concluding that monitoring both levels may be clinically useful [1].

Cardiac Safety ECG Monitoring TCA Adverse Effects

CYP2D6 Genotype-Dependent Metabolic Ratio with Pronounced Interindividual Variability

The ratio of desipramine to 2-hydroxydesipramine is highly dependent on CYP2D6 genotype, with poor metabolizers exhibiting markedly elevated ratios compared to extensive metabolizers. In Japanese psychiatric patients receiving desipramine, the mean desipramine/2-OH-DMI ratio was 4.39 in subjects with two mutated CYP2D6 alleles (poor metabolizers) compared to 2.02 in subjects with no mutated alleles and 2.00 in subjects with one mutated allele [1]. This represents a greater than 2-fold difference in the metabolic ratio between genotype groups (p<0.001 for two mutated alleles vs. one mutated allele; p<0.01 for two mutated alleles vs. no mutated alleles) [1]. A population study of 340 Swedish Caucasians confirmed the polymorphic nature of desipramine 2-hydroxylation, with 8% identified as poor metabolizers and a bimodal distribution of metabolic ratios [2].

Pharmacogenetics CYP2D6 Polymorphism Metabolic Phenotyping

Primary Application Scenarios for 2-Hydroxydesipramine Reference Standards


Therapeutic Drug Monitoring Assay Calibration and Validation

Clinical laboratories performing HPLC or LC-MS/MS therapeutic drug monitoring of desipramine require a certified 2-hydroxydesipramine reference standard to calibrate metabolite quantification. Given that 2-OH-DMI AUC reaches 51–94% of desipramine AUC [1] and steady-state concentrations average 56.5–59.8 ng/mL in treated patients [2], assays lacking a 2-OH-DMI standard fail to capture up to nearly half of the total pharmacologically active drug burden. The validated HPLC-UV method for simultaneous desipramine and 2-OH-DMI quantification, with linear range of 1–100 μg/L and inter-assay CVs of 3.4–3.8% [3], exemplifies the analytical rigor enabled by reference standards of both compounds. Laboratories may procure 2-hydroxydesipramine in quantities of 5–100 mg as an off-white solid for method development, calibration curve construction, and routine quality control.

CYP2D6 Pharmacogenetic Research and Phenotyping Studies

2-Hydroxydesipramine serves as the definitive metabolic endpoint for assessing CYP2D6-mediated hydroxylation capacity in pharmacogenetic investigations. The compound's formation is polymorphically distributed in human populations, with 8% of Caucasian subjects classified as poor metabolizers [1]. The >2-fold difference in desipramine/2-OH-DMI ratios between CYP2D6 genotypes (4.39 in poor metabolizers vs. 2.00–2.02 in extensive metabolizers) [2] establishes this metabolite as a sensitive probe for CYP2D6 activity. Research laboratories conducting in vitro metabolism studies with human liver microsomes or recombinant CYP2D6 systems require a 2-hydroxydesipramine analytical standard to quantify metabolite formation rates and assess enzyme inhibition or induction. This application is particularly relevant for drug-drug interaction studies and personalized medicine initiatives.

Pharmacokinetic Modeling and PBPK Model Qualification

Physiologically based pharmacokinetic (PBPK) models for desipramine require accurate disposition parameters for 2-hydroxydesipramine to simulate total active drug exposure. The metabolite's substantial systemic presence—with AUC values reaching 51–94% of parent drug exposure and mean steady-state concentration ratios of 0.50–0.56 relative to desipramine [1][2]—means that models omitting 2-OH-DMI will underestimate total pharmacological activity. Researchers developing and qualifying PBPK models for atypical distribution behavior [3] must incorporate 2-OH-DMI concentration-time data. A reference standard enables generation of the analytical data necessary for model parameterization, including metabolite plasma concentration profiles, tissue distribution coefficients, and renal clearance values (reported as 35–267 mL/min for unconjugated 2-OH-DMI) [2].

Quality Control for ANDA Commercial Production of Desipramine

During Abbreviated New Drug Application (ANDA) processes and commercial manufacturing of desipramine, 2-hydroxydesipramine reference standards are essential for analytical method validation and quality control applications [1]. Regulatory submissions must demonstrate that analytical methods can accurately quantify both the parent drug and its major active metabolite. Method validation parameters including linearity (r=1.000 over 1–100 μg/L), precision (CVs of 3.4–3.8%), and lower limit of quantification (1 μg/L) have been established using 2-hydroxydesipramine standards [2]. The compound is available through custom synthesis for industrial applications requiring larger quantities, and deuterated forms (2-hydroxy desipramine-d6) are available for use as internal standards in LC-MS/MS applications [3].

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